Aqueous Solubility Enhancement: BCP-1,3-diyl vs. para-Phenyl in Matched Molecular Pairs
In a systematic matched-pair study across four simple scaffolds and seven drug-like molecules, replacement of a para-substituted phenyl ring with a bicyclo[1.1.1]pentane-1,3-diyl group improved aqueous solubility by at least 50-fold [1]. This improvement is attributed to the saturated, three-dimensional cage structure disrupting π-stacking interactions that promote aggregation in phenyl-containing analogs. While the study evaluated terminal BCP-1,3-diyl substitutions rather than the malonate building block per se, the solubility advantage is intrinsic to the BCP scaffold and is retained when the BCP unit is embedded in building blocks such as the title compound.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Building block containing BCP-1,3-diyl motif; downstream conjugates show ≥50-fold higher solubility vs. phenyl equivalents |
| Comparator Or Baseline | para-Phenyl-containing building block (e.g., diethyl 2-phenylmalonate) and its derived conjugates |
| Quantified Difference | ≥50-fold increase in solubility for BCP-containing conjugates |
| Conditions | Matched molecular pairs; solubility measured at pH 7.4; simple scaffolds and drug-like molecules (MW 337–481 Da) – Auberson et al., ChemMedChem 2017 |
Why This Matters
For procurement decisions, selecting the BCP malonate building block over diethyl 2-phenylmalonate directly translates to downstream intermediates and final compounds with drastically higher aqueous solubility, reducing formulation risk.
- [1] Auberson, Y. P.; Brocklehurst, C.; Furegati, M.; Fessard, T. C.; Koch, G.; Decker, A.; La Vecchia, L.; Briard, E. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem 2017, 12, 590–598. View Source
